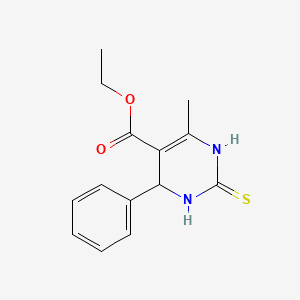

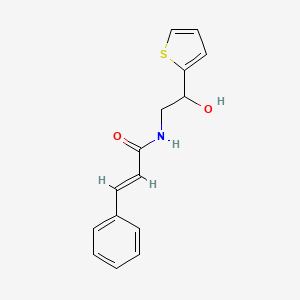

![molecular formula C19H16ClN3O4 B2777144 Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-26-9](/img/structure/B2777144.png)

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-Cancer Properties

CQ has shown promise in cancer research due to its ability to inhibit tumor growth. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, CQ interferes with autophagy—a cellular process essential for cancer cell survival—making it a potential adjunct therapy in combination with chemotherapy or immunotherapy .

Brain Tumor Clustering Using MAS-DSC

The Multi-scale and Auto-Tuned Semi-supervised Deep Subspace Clustering (MAS-DSC) algorithm, which incorporates CQ, has been applied to brain tumor clustering. By leveraging deep learning techniques, MAS-DSC identifies tumor subtypes and assists in personalized treatment planning. CQ’s role lies in enhancing the accuracy of tumor classification and prognosis .

Quantum Computing and CQ

As we enter the International Year of Quantum Science and Technology (2025) , CQ’s unique electronic structure makes it an interesting candidate for quantum computing. Its π-conjugated system and electron delocalization properties could contribute to qubit stability and manipulation. Researchers are investigating its potential as a building block for quantum gates and algorithms .

Carbon Dioxide Sequestration

In the context of environmental sustainability, CQ has been evaluated for its carbon dioxide (CO₂) sequestration potential. Researchers assess its affinity for binding CO₂ in saline aquifers. By understanding its adsorption capacity and stability, CQ could play a role in mitigating greenhouse gas emissions .

Antibacterial Activity

Preliminary studies suggest that CQ exhibits antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria. Researchers explore its mode of action, potential synergies with existing antibiotics, and applications in wound healing and infection control .

Photodynamic Therapy (PDT)

CQ’s nitro group makes it a candidate for PDT—an emerging cancer treatment modality. When exposed to light, CQ generates reactive oxygen species, leading to localized cell damage. Researchers investigate its efficacy in targeting specific tumors while sparing healthy tissue .

特性

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methylamino]-6-nitroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-2-27-19(24)16-11-21-17-8-7-14(23(25)26)9-15(17)18(16)22-10-12-3-5-13(20)6-4-12/h3-9,11H,2,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRCYAYRGKDIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)

![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)